molecular formula C10H19Br B13181531 (4-Bromo-3-methylbutyl)cyclopentane

(4-Bromo-3-methylbutyl)cyclopentane

Cat. No.: B13181531
M. Wt: 219.16 g/mol
InChI Key: JFMIYVSKZYCWOB-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylbutyl)cyclopentane is an organic compound with the molecular formula C10H19Br. It consists of a cyclopentane ring substituted with a 4-bromo-3-methylbutyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylbutyl)cyclopentane typically involves the bromination of 3-methylbutylcyclopentane. This can be achieved through the reaction of 3-methylbutylcyclopentane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction is usually carried out at room temperature to avoid over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of a continuous flow reactor where the bromination reaction is carried out under optimized conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylbutyl)cyclopentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of alcohols, nitriles, or amines.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

(4-Bromo-3-methylbutyl)cyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylbutyl)cyclopentane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-methylbutyl)cyclopentane
  • (4-Iodo-3-methylbutyl)cyclopentane
  • (4-Bromo-3-methylbutyl)cyclohexane

Uniqueness

(4-Bromo-3-methylbutyl)cyclopentane is unique due to the presence of the bromine atom, which imparts specific reactivity patterns compared to its chloro, iodo, and cyclohexane analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and applications.

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

(4-bromo-3-methylbutyl)cyclopentane

InChI

InChI=1S/C10H19Br/c1-9(8-11)6-7-10-4-2-3-5-10/h9-10H,2-8H2,1H3

InChI Key

JFMIYVSKZYCWOB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCCC1)CBr

Origin of Product

United States

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